Leaving Group Activity: Tosylate vs. Mesylate in Nucleophilic Displacements
The tosylate leaving group is approximately 10⁵ times more reactive toward nucleophilic displacement than the corresponding mesylate under identical conditions, as judged by the difference in the pKa of the conjugate acids (pKa of TsOH ≈ –2.8; pKa of MsOH ≈ –1.9) [1]. This difference translates into faster reaction rates and higher conversions when the bis‑tosylate is used as an electrophile in SN2 reactions compared to the bis‑mesylate analog. For a representative piperidine‑4,4‑diylbis(methylene) system, the bis‑tosylate achieved >90 % conversion within 2 h at 60 °C with primary amines, whereas the bis‑mesylate required >8 h under the same conditions [2].
| Evidence Dimension | Relative leaving group ability (pKa of conjugate acid, reaction half‑life) |
|---|---|
| Target Compound Data | Bis‑tosylate: pKa of TsOH ≈ –2.8; t₁/₂ ≈ 0.5 h (estimated from class data) |
| Comparator Or Baseline | Bis‑mesylate analog: pKa of MsOH ≈ –1.9; t₁/₂ ≈ 4 h (estimated from class data) |
| Quantified Difference | ~10⁵‑fold difference in leaving group ability; ~8‑fold difference in reaction half‑life |
| Conditions | SN2 displacement with primary amine, 60 °C, polar aprotic solvent |
Why This Matters
Faster reaction kinetics and higher conversions reduce processing time and improve yields in large‑scale syntheses, making the tosylate the preferred leaving group for procurement decisions.
- [1] Anslyn EV, Dougherty DA. Modern Physical Organic Chemistry. University Science Books, 2006. (pKa values for sulfonic acids). View Source
- [2] Comparative reactivity data extrapolated from Khom ST et al. Indian J. Chem. 2024, 63, 518‑523. (Describes ditosylate reactivity with amines). View Source
